molecular formula C22H17N3O6S3 B6494036 4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 4-ethoxybenzoate CAS No. 877642-65-4

4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 4-ethoxybenzoate

Cat. No.: B6494036
CAS No.: 877642-65-4
M. Wt: 515.6 g/mol
InChI Key: DWXRVPOQBHSOLR-UHFFFAOYSA-N
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Description

This compound, 4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 4-ethoxybenzoate, is a complex organic molecule belonging to a class of heterocyclic compounds The molecule features a mix of thiadiazole, pyran, and benzoate structures, making it a unique entity in medicinal chemistry

Preparation Methods

Synthetic routes to this compound are complex, typically involving multi-step synthesis procedures:

  • Synthetic Routes

    One might start with the preparation of the 5-(thiophene-2-amido)-1,3,4-thiadiazole precursor. This is achieved through the cyclization reaction of appropriate thiophene and thiadiazole derivatives under specific reaction conditions, involving reagents such as sulfur or sulfur-containing compounds, and ammonia or amines.

  • Reaction Conditions

    The formation of the 4H-pyran and its attachment to the thiadiazole nucleus requires careful control of reaction parameters, often employing catalysts and protecting groups to ensure the correct structure is obtained.

  • Industrial Production Methods

    Large-scale production would necessitate optimization of the reaction conditions to improve yield and reduce costs. Continuous flow synthesis methods or batch processing under controlled environments are potential approaches.

Chemical Reactions Analysis

The compound undergoes various types of chemical reactions:

  • Oxidation

    Introduction of oxygen into the molecule, possibly affecting the thiadiazole ring or the pyran moiety.

  • Reduction

    Reduction reactions could target specific functional groups like carbonyl or amide groups.

  • Substitution

    The aromatic rings provide sites for electrophilic and nucleophilic substitution reactions.

  • Common Reagents and Conditions

    These reactions might involve reagents like hydrogen peroxide (oxidation), lithium aluminium hydride (reduction), and halogens or strong acids for substitution.

  • Major Products

    Depending on the type of reaction, the products could range from hydroxylated derivatives (oxidation) to reduced amines (reduction) or substituted aromatic compounds (substitution).

Scientific Research Applications

This compound has vast applications in scientific research:

  • Chemistry

    Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, or exploring heterocyclic chemistry.

  • Biology

  • Medicine

    Exploring its role as a potential therapeutic agent in treating infections, cancers, or other diseases.

  • Industry

    Utilized in material science for developing new polymers or as a chemical intermediate in manufacturing other complex substances.

Mechanism of Action

The exact mechanism by which this compound exerts its effects would depend on its specific application:

  • Molecular Targets

    Likely interacts with specific enzymes or receptors in biological systems, inhibiting or modulating their activity.

  • Pathways Involved

    May involve pathways related to oxidative stress, cell signalling, or metabolic processes. The presence of thiadiazole and pyran moieties suggests potential interactions with biological macromolecules like proteins or DNA.

Comparison with Similar Compounds

When comparing with similar compounds, certain features stand out:

  • Thiophene and Thiadiazole Derivatives

    Compounds like 2-amino-5-(thiophen-2-yl)-1,3,4-thiadiazole share structural similarities but lack the pyran and benzoate groups.

  • Pyran Derivatives

    Compounds such as 4H-pyran-4-one derivatives also share some structural features but differ in functional group composition.

  • Uniqueness

    The combination of these structural elements in 4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 4-ethoxybenzoate imparts unique chemical properties and potential activities that make it distinct among related compounds.

Properties

IUPAC Name

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-ethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O6S3/c1-2-29-14-7-5-13(6-8-14)20(28)31-17-11-30-15(10-16(17)26)12-33-22-25-24-21(34-22)23-19(27)18-4-3-9-32-18/h3-11H,2,12H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXRVPOQBHSOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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